KTX-955

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

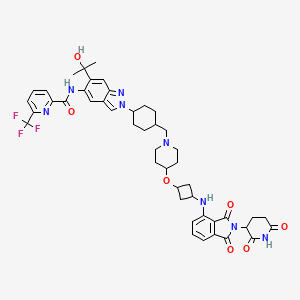

C46H51F3N8O7 |

|---|---|

Molecular Weight |

884.9 g/mol |

IUPAC Name |

N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C46H51F3N8O7/c1-45(2,63)32-22-35-26(19-36(32)52-41(59)34-7-4-8-38(51-34)46(47,48)49)24-56(54-35)28-11-9-25(10-12-28)23-55-17-15-29(16-18-55)64-30-20-27(21-30)50-33-6-3-5-31-40(33)44(62)57(43(31)61)37-13-14-39(58)53-42(37)60/h3-8,19,22,24-25,27-30,37,50,63H,9-18,20-21,23H2,1-2H3,(H,52,59)(H,53,58,60) |

InChI Key |

KLKZEZBWHOQDRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC(CC5)OC6CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

KTX-955: A Technical Deep Dive into its Mechanism of Action as a Potent IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KTX-955 is a potent and selective heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Proteolysis Targeting Chimera (PROTAC), this compound is designed to induce the targeted degradation of IRAK4 through the ubiquitin-proteasome system, thereby inhibiting inflammatory signaling pathways implicated in various malignancies and autoimmune disorders. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, and contextualized with data from the clinically evaluated IRAK4 degrader, KT-474, which shares a similar mechanism.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like IL-6 and IL-8.[1][2] Dysregulation of the TLR/IL-1R signaling pathway is a key driver in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[3][4][5]

Traditional small molecule inhibitors of IRAK4 have focused on blocking its kinase activity. However, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the Myddosome complex and downstream signal propagation.[1][2] Therefore, merely inhibiting the kinase domain may not completely abrogate IRAK4-mediated signaling. This compound, as a protein degrader, offers a potential therapeutic advantage by eliminating the entire IRAK4 protein, thereby inhibiting both its kinase and scaffolding functions.[6]

The PROTAC Mechanism of this compound

This compound is a heterobifunctional molecule, a hallmark of PROTACs. It is composed of three key components:

-

A ligand that binds to IRAK4: This moiety ensures the specific targeting of the IRAK4 protein.

-

A ligand that recruits an E3 ubiquitin ligase: this compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[7]

-

A chemical linker: This connects the IRAK4-binding and CRBN-binding ligands.

The mechanism of action of this compound can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both IRAK4 and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the IRAK4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated IRAK4 is then recognized and targeted for degradation by the 26S proteasome.

-

Recycling of this compound: After inducing the degradation of an IRAK4 molecule, this compound is released and can engage another IRAK4 protein, acting catalytically.

This process of targeted protein degradation leads to a profound and sustained reduction in cellular IRAK4 levels.

Caption: Mechanism of action of this compound as a heterobifunctional degrader.

Downstream Signaling Inhibition

By inducing the degradation of IRAK4, this compound effectively blocks the TLR/IL-1R signaling pathway. This leads to the inhibition of downstream events, including the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the IRAK4 signaling pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related IRAK4 degrader, KT-474.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Value | Reference |

| IRAK4 DC₅₀ | - | 5 nM | [7] |

| Ikaros DC₅₀ | - | 130 nM | [7] |

| CTG IC₅₀ | OCI-Ly10 | 1,800 nM | [8] |

Table 2: In Vitro and In Vivo Activity of KT-474 (as a reference)

| Parameter | Cell Line/System | Value | Reference |

| IRAK4 DC₅₀ | Lymphocytes and Monocytes | 1-2 nM | [9] |

| IRAK4 DC₅₀ | RAW 264.7 cells | 4.034 ± 0.243 nM | [10][11] |

| IRAK4 Degradation | Healthy Volunteers (single dose, 600-1600 mg) | ≥93% | [9][12] |

| IRAK4 Degradation | Healthy Volunteers (14 daily doses, 50-200 mg) | ≥95% | [9][12] |

Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, the following methodologies are standard for characterizing IRAK4 degraders like this compound and KT-474.

In Vitro Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of a target protein.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., PBMCs, RAW 264.7) to a suitable confluency.

-

Compound Treatment: Treat the cells with varying concentrations of the degrader compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72, or 96 hours).[4]

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein (IRAK4) and a loading control (e.g., GAPDH). Subsequently, incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The DC₅₀ value (concentration at which 50% of the protein is degraded) can then be calculated.

IL-1β Stimulation Assay

Objective: To assess the functional consequence of target protein degradation on downstream signaling.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., PBMCs, keratinocytes) and treat them with the degrader compound for a predetermined time (e.g., 24 or 72 hours).[4]

-

Stimulation: Stimulate the cells with a pro-inflammatory stimulus, such as human recombinant IL-1β (e.g., at 12.5 ng/mL), for an additional period (e.g., 24 hours).[4]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) in the supernatant using a sensitive immunoassay, such as an MSD electrochemiluminescence assay or ELISA.[4]

-

Data Analysis: Compare the cytokine levels in treated versus untreated cells to determine the inhibitory effect of the degrader.

Caption: General experimental workflows for characterizing this compound.

Conclusion

This compound is a potent IRAK4 degrader that leverages the PROTAC technology to induce the targeted elimination of the IRAK4 protein. By doing so, it effectively abrogates both the kinase and scaffolding functions of IRAK4, leading to a robust inhibition of the TLR/IL-1R-mediated inflammatory signaling pathway. The preclinical data, though limited for this compound itself, along with the more extensive data for the structurally and mechanistically similar compound KT-474, highlight the therapeutic potential of this class of molecules in treating a range of diseases driven by IRAK4 hyperactivation. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kymera Therapeutics to Present Preclinical Data on its First-in-Class Selective and Potent Oral IRAK4 Degraders in Cutaneous Inflammation [prnewswire.com]

- 4. kymeratx.com [kymeratx.com]

- 5. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. kymeratx.com [kymeratx.com]

- 9. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

- 12. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

KTX-955: A Technical Guide to a Dual-Targeting IRAK4 Degrader for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KTX-955 is a potent, heterobifunctional small molecule belonging to the class of IRAKIMiDs, which are designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, such as Ikaros and Aiolos. By co-opting the E3 ubiquitin ligase Cereblon (CRBN), this compound functions as a proteolysis-targeting chimera (PROTAC) to mediate the ubiquitination and subsequent proteasomal degradation of its targets. This dual mechanism of action offers a synergistic approach to treating certain cancers, particularly those dependent on the MyD88 signaling pathway, such as specific subtypes of B-cell lymphomas. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its preclinical evaluation.

Core Concept and Mechanism of Action

This compound is a PROTAC that links a ligand for the E3 ligase CRBN (pomalidomide) to a ligand for the target protein IRAK4. This tripartite complex formation brings IRAK4 into close proximity with the E3 ligase machinery, leading to its polyubiquitination and degradation by the proteasome.

Simultaneously, the pomalidomide component of this compound acts as a molecular glue, inducing the degradation of CRBN neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of IRAK4 blocks the crucial scaffolding and kinase functions in the Myddosome signaling complex, thereby inhibiting the downstream activation of NF-κB. Concurrently, the degradation of Ikaros and Aiolos has direct antitumor effects in various hematological malignancies. This dual-targeting approach is designed to provide a more profound and durable antitumor response compared to inhibiting either target alone.

Signaling Pathway and this compound Mechanism

Caption: Mechanism of this compound, a dual-functional IRAK4 and IMiD substrate degrader.

Quantitative Data

The following tables summarize the available preclinical data for this compound. This information is derived from presentations by Kymera Therapeutics.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / System |

| IRAK4 DC₅₀ (nM) | 5 | Cellular Assay |

| Ikaros DC₅₀ (nM) | 130 | Cellular Assay |

| OCI-Ly10 CTG IC₅₀ (nM) | 270 | MYD88-mutant DLBCL |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration (Cell Titer-Glo assay).

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Parameter | Value |

| Rat | Plasma Protein Binding (Fu) | 0.096 |

| Rat | IV Clearance (mL/min/kg) | 7.0 |

| Rat | Oral Bioavailability (%F) at 10 mg/kg | 5.3% |

| Rat | AUC (µM*hr) at 10 mg/kg PO | 1.4 |

Fu: Fraction unbound. IV: Intravenous. PO: Per os (oral). AUC: Area under the curve.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of IRAK4 degraders like this compound are provided below. These are representative protocols based on standard methodologies in the field.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of IRAK4 and Ikaros in cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed OCI-Ly10 cells (or other relevant cell lines) in 6-well plates at a density of 1 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

-

Experimental Workflow: Western Blot for Degradation

Caption: Workflow for quantifying protein degradation via Western Blot.

Cell Viability Assay (MTT or CTG)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., OCI-Ly10) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Treat the cells and include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

-

In Vivo Xenograft Model for Antitumor Efficacy

This protocol evaluates the antitumor activity of this compound in a mouse model.

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10⁶ OCI-Ly10 cells suspended in Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Dosing:

-

Administer this compound via the desired route (e.g., oral gavage) at various doses and schedules (e.g., daily, intermittently).

-

Administer vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the overall health of the animals.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the predetermined maximum size or at the end of the study.

-

Excise tumors, weigh them, and process them for pharmacodynamic (e.g., Western blot for IRAK4 degradation) and histological analysis.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

This compound represents a promising therapeutic strategy by simultaneously targeting two key pathways in certain hematological malignancies. Its dual-degradation mechanism of action against IRAK4 and IMiD neosubstrates provides a strong rationale for its continued investigation in anticancer research. The quantitative data available demonstrates its high potency in vitro. The experimental protocols outlined in this guide provide a framework for the further preclinical characterization of this compound and other molecules in its class. As with any investigational compound, further studies are required to fully elucidate its therapeutic potential and safety profile.

KTX-955: A Technical Whitepaper on a Potent IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to KTX-955, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It consolidates available data on its mechanism of action, potency, and cellular effects, and provides detailed experimental protocols for key assays.

Executive Summary

This compound is a heterobifunctional degrader that potently and effectively induces the degradation of IRAK4, a critical kinase in innate immune signaling. By recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), this compound marks the kinase for proteasomal degradation, thereby inhibiting both its kinase and scaffolding functions. This dual action offers a potential therapeutic advantage over traditional kinase inhibitors. This compound has demonstrated potent degradation of IRAK4 in cancer cell lines and has shown promise in preclinical studies for oncology indications. This whitepaper will detail the core scientific and technical aspects of this compound.

Core Data Presentation

The following tables summarize the quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IRAK4 Degradation (DC50) | 5 nM | Not Specified | Not Specified | [1][2][3] |

| Ikaros Degradation (DC50) | 130 nM | Not Specified | Not Specified | [1][2][3] |

| IRAK4 Degradation (IC50) | <0.05 µM | OCI-LY10 | Not Specified | [2] |

| Compound Composition | ||||

| Component | Molecule | Reference | ||

| CRBN Ligand | Pomalidomide | [1][2] | ||

| Target Protein Ligand | IRAK4-IN-20 | [1][2] |

Signaling Pathway and Mechanism of Action

IRAK4 is a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are crucial for the innate immune response.[4][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[4][5] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and subsequent production of inflammatory cytokines.[5]

This compound functions as a proteolysis-targeting chimera (PROTAC). One end of the molecule binds to IRAK4, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation-based mechanism removes the entire IRAK4 protein, thus inhibiting both its kinase activity and its scaffolding function in the Myddosome complex.

Experimental Protocols

The following are representative protocols for key experiments used to characterize IRAK4 degraders like this compound.

IRAK4 Degradation Assay (Western Blot)

This protocol describes how to determine the dose-dependent degradation of IRAK4 in a cell line such as OCI-LY10.

Materials:

-

OCI-LY10 cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed OCI-LY10 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IRAK4 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for IRAK4 and the loading control.

-

Normalize the IRAK4 band intensity to the loading control.

-

Plot the normalized IRAK4 levels against the log concentration of this compound to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of OCI-LY10 cells.

Materials:

-

OCI-LY10 cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound and a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

This compound is a potent and effective degrader of IRAK4, a key mediator of innate immune signaling. Its ability to induce the degradation of IRAK4, thereby inhibiting both kinase and scaffolding functions, represents a promising therapeutic strategy. The data and protocols presented in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals working on IRAK4-targeted therapies. Further investigation into the in vivo efficacy, selectivity, and safety profile of this compound will be crucial for its clinical development.

References

Unraveling KTX-955: A Technical Guide to a Novel IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the structure, mechanism of action, and preclinical data for KTX-955, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By leveraging the Proteolysis Targeting Chimera (PROTAC) technology, this compound offers a novel therapeutic strategy for targeting IRAK4-driven pathologies.

Core Structure and Physicochemical Properties

This compound is a heterobifunctional molecule designed to simultaneously engage an E3 ubiquitin ligase and the target protein, IRAK4. Its structure consists of three key components: a ligand that binds to the Cereblon (CRBN) E3 ligase, a linker moiety, and a warhead that specifically targets the IRAK4 kinase domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H51F3N8O7 | [1][2] |

| Molecular Weight | 884.94 g/mol | [1][3] |

| CAS Number | 2573302-50-6 | [1][2][3] |

The core structure of this compound is built upon a pomalidomide-based ligand for CRBN engagement and a potent IRAK4 inhibitor (IRAK4-IN-20) as the targeting warhead.[3][4][5][6]

Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound does not function as a traditional enzyme inhibitor. Instead, it acts as a molecular bridge, bringing IRAK4 into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to IRAK4, marking it for degradation by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein.

In addition to its primary target, IRAK4, this compound also induces the degradation of the lymphoid transcription factor Ikaros.[3][4][5][7] This dual-degradation profile may offer synergistic therapeutic benefits in certain hematological malignancies.

Preclinical Efficacy and Potency

The efficacy of this compound has been evaluated in various in vitro models, demonstrating potent and selective degradation of its target proteins.

Table 2: In Vitro Degradation and Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IRAK4 DC50 | - | 5 nM | [3][4][5][7] |

| Ikaros DC50 | - | 130 nM | [3][4][5][7] |

| OCI-Ly10 CTG IC50 | OCI-Ly10 | 1,800 nM | [7] |

| IRAK4 Degradation IC50 (24h) | OCI-Ly10 | <0.05 µM | [4] |

DC50: Half-maximal degradation concentration. CTG IC50: Half-maximal inhibitory concentration in a CellTiter-Glo® luminescence-based cell viability assay.

Experimental Protocols

While detailed, proprietary experimental protocols for the development of this compound are not publicly available, the following represents a generalized workflow for characterizing a PROTAC degrader like this compound based on the available data.

DC50 Determination via Western Blot

This protocol outlines a general procedure for determining the half-maximal degradation concentration (DC50) of a target protein.

Cell Viability Assay (CTG)

The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., OCI-Ly10) in an opaque-walled multi-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

-

Signal Measurement: Mix the contents and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of this compound concentration. Calculate the IC50 value using a suitable curve-fitting model.

Signaling Pathway Context

IRAK4 is a critical kinase in the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its activity is central to the activation of the NF-κB and MAPK signaling pathways, which drive the expression of pro-inflammatory cytokines. By degrading IRAK4, this compound is designed to block this signaling cascade.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that leverages the principles of targeted protein degradation to eliminate IRAK4. Its potent in vitro activity and dual degradation of IRAK4 and Ikaros warrant further investigation. Future studies will likely focus on its in vivo efficacy, safety profile, and potential clinical applications in oncology and inflammatory diseases. The detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.

References

- 1. CAS No. 2573302-50-6 Specifications | Ambeed [ambeed.cn]

- 2. ebiohippo.com [ebiohippo.com]

- 3. This compound 2573302-50-6 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. kymeratx.com [kymeratx.com]

An In-depth Technical Guide to the Targeted Degradation of Ikaros via Molecular Glue Modulators

Disclaimer: Information regarding a specific molecule designated "KTX-955" is not available in the public domain as of the latest search. This guide will provide a comprehensive overview of the core mechanism of targeted Ikaros (IKZF1) and Aiolos (IKZF3) degradation by the well-characterized class of Cereblon E3 ligase modulating drugs (CELMoDs), also known as molecular glue degraders. The principles, experimental protocols, and data presented herein are foundational for the research and development of any agent targeting Ikaros for degradation.

Executive Summary

The targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) has emerged as a powerful therapeutic strategy in hematological malignancies, most notably multiple myeloma. This mechanism is central to the action of immunomodulatory drugs (IMiDs) and a newer generation of more potent Cereblon E3 ligase modulators (CELMoDs). These small molecules function as "molecular glues," inducing novel protein-protein interactions between the substrate receptor Cereblon (CRBN)—a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)—and the target proteins. This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the 26S proteasome. The downstream consequences include direct anti-tumor effects through the disruption of critical survival pathways and potent immunomodulatory activity. This document provides a detailed technical overview of this mechanism, quantitative data for exemplary compounds, key experimental protocols, and visual diagrams of the core pathways and workflows.

The Core Mechanism: CRL4-CRBN-Mediated Ikaros Degradation

The cornerstone of this therapeutic approach is the hijacking of the ubiquitin-proteasome system. The CRL4-CRBN E3 ligase complex is responsible for tagging specific proteins with ubiquitin, signaling their destruction.[1][2] Molecular glue degraders such as lenalidomide, pomalidomide, and newer CELMoDs like iberdomide (CC-220) and mezigdomide (CC-92480) bind directly to a specific pocket within CRBN.[3][4] This binding event conformationally alters the substrate-binding surface of CRBN, creating a new interface that has high affinity for the Ikaros family transcription factors IKZF1 and IKZF3.[5][6] These proteins are not endogenous substrates of the CRBN complex and are thus termed "neosubstrates."[7]

The formation of this stable ternary complex (Degrader-CRBN-Ikaros) allows the E3 ligase machinery to transfer ubiquitin molecules to lysine residues on the surface of Ikaros.[6][8] The resulting polyubiquitin chain is recognized by the proteasome, which unfolds and degrades the protein.[9] The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, leads to the downregulation of key oncogenes such as MYC and IRF4, ultimately resulting in cell cycle arrest and apoptosis.[9][10]

Quantitative Analysis of Ikaros/Aiolos Degradation

The efficacy of molecular glue degraders is quantified by their ability to induce degradation of the target protein. Key parameters include DC50 (the concentration required to induce 50% of maximum degradation) and Dmax (the maximum percentage of degradation observed). Newer CELMoDs demonstrate significantly improved potency over first-generation IMiDs.

Table 1: Degradation Potency of Various IKZF1/3 Degraders

| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line / System | Citation |

|---|---|---|---|---|---|

| Exemplary Compound 1 | IKZF2 | 34 | 91 | Jurkat cells | [11] |

| IKZF1 | 1200 | 69 | Jurkat cells | [11] | |

| IKZF3 | 3005 | 61 | Jurkat cells | [11] | |

| Exemplary Compound 2 | IKZF4 | 4 | 80 | Human T-regulatory cells | [11] |

| IKZF1 | 15 | 80 | Human T-regulatory cells | [11] | |

| IKZF3 | 18 | 77 | Human T-regulatory cells | [11] | |

| CFT7455 | IKZF1 | ~0.05* | >90* | H929 (Multiple Myeloma) | [12] |

| Pomalidomide | IKZF1 | ~80* | >90* | H929 (Multiple Myeloma) | [12] |

| MGD-22 | IKZF1/2/3 | (Not specified) | >70 | HEK293T (Engineered) | [13] |

| SP-3164 | Aiolos | (Not specified) | Rapid Degradation at 500nM | DLBCL cells | [14] |

Note: Values for CFT7455 and Pomalidomide are estimated from graphical data presented in the source and represent cellular IKZF1 degradation assays. CFT7455 is reported to be 800-1600-fold more potent than pomalidomide.[12]

Table 2: Kinetic Analysis of Ikaros and Aiolos Degradation by Lenalidomide and Pomalidomide

| Compound (Concentration) | Protein | T1/2 (hours) for Degradation | Max. Reduction (%) | Cell Line | Citation |

|---|---|---|---|---|---|

| Pomalidomide (1 µM) | Ikaros | 1.05 | 88 | U266 | [9] |

| Aiolos | 0.81 | 94 | U266 | [9] | |

| Lenalidomide (10 µM) | Ikaros | 2.11 | 86 | U266 | [9] |

| Aiolos | 1.84 | 91 | U266 | [9] |

Note: T1/2 represents the time point at which 50% of the maximal amount of the protein is degraded.[9]

Key Experimental Protocols

Validating the mechanism of a novel Ikaros degrader requires a series of biochemical and cell-based assays. Western blotting is fundamental for quantifying protein degradation, while co-immunoprecipitation is crucial for demonstrating the formation of the key ternary complex.

Protocol: Western Blotting for Ikaros Degradation

This protocol outlines the steps to measure the reduction in Ikaros protein levels in a cancer cell line following treatment with a degrader compound.

-

Cell Culture and Treatment:

-

Seed hematopoietic cancer cells (e.g., MM.1S, H929, U266) at an appropriate density.

-

Treat cells with a dose-response range of the test compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 1, 3, 6, 24 hours).[15] Include a vehicle control (e.g., DMSO).

-

As a negative control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding the degrader to confirm degradation is proteasome-dependent.[16]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[17]

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody specific for Ikaros (IKZF1) overnight at 4°C.

-

Also, probe for a loading control protein (e.g., Actin, GAPDH, or Vinculin) to ensure equal protein loading across lanes.

-

Wash the membrane 3-5 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

-

Wash the membrane 3-5 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify band intensity using densitometry software. Normalize the Ikaros band intensity to the corresponding loading control band intensity. Calculate the percentage of Ikaros degradation relative to the vehicle-treated control.

-

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the drug-dependent interaction between CRBN and Ikaros.

-

Cell Culture and Treatment:

-

Use cells expressing tagged versions of the proteins (e.g., HEK-293T cells transfected to overexpress Flag-CRBN and HA-Ikaros) or use endogenous protein from a relevant cancer cell line.[18]

-

Treat cells with the degrader compound or vehicle (DMSO) for a short duration (e.g., 1-4 hours) to capture the transient interaction before degradation is complete.

-

-

Cell Lysis:

-

Harvest and wash cells as described above.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40 with protease inhibitors).[19]

-

Clarify lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins in the complex (e.g., anti-Flag for tagged CRBN, or an anti-CRBN antibody for endogenous protein) overnight at 4°C with gentle rotation.[18][19] A non-specific IgG should be used as a negative control.

-

Add fresh protein A/G beads and incubate for 1-3 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting as described in Protocol 4.1.

-

Probe one membrane for the "bait" protein (e.g., CRBN) to confirm successful immunoprecipitation.

-

Probe a second membrane for the "prey" protein (e.g., Ikaros). A band for Ikaros should appear only in the sample treated with the degrader, demonstrating a drug-dependent interaction with CRBN.

-

Analyze the input lysates as well to show the initial presence of both proteins in all samples.

-

Conclusion

The targeted degradation of Ikaros and Aiolos via the modulation of the CRL4-CRBN E3 ligase complex is a clinically validated and powerful anti-cancer strategy. The "molecular glue" mechanism, wherein small molecules induce the degradation of previously "undruggable" transcription factors, represents a paradigm shift in drug discovery. While specific data for a compound named this compound is not publicly available, the foundational principles, quantitative benchmarks, and experimental methodologies detailed in this guide provide a robust framework for the evaluation and development of any novel Ikaros-degrading therapeutic agent. Future research will likely focus on developing next-generation degraders with improved potency, selectivity, and the ability to overcome resistance mechanisms.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular glue degraders described in Bristol Myers Squibb patent | BioWorld [bioworld.com]

- 12. ashpublications.org [ashpublications.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. investors.salariuspharma.com [investors.salariuspharma.com]

- 15. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of KTX-955: A Technical Overview of a Potent IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of KTX-955, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader. Due to the limited public availability of detailed developmental data for this compound, this document leverages comprehensive information on a structurally and functionally related clinical-stage IRAK4 degrader, KT-474, to provide a thorough understanding of the core scientific principles, experimental methodologies, and signaling pathways relevant to this class of molecules.

Introduction to IRAK4 and Targeted Protein Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2][3] It is a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Upon activation, IRAK4 phosphorylates downstream targets, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][3][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers.[2][6]

Targeted protein degradation has emerged as a powerful therapeutic modality to address disease-driving proteins. Unlike traditional inhibitors that only block a protein's activity, degraders, such as Proteolysis Targeting Chimeras (PROTACs), physically eliminate the target protein from the cell.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] This approach can be particularly advantageous for targets like IRAK4, which possess both kinase and scaffolding functions that are critical for signaling.[10][11]

This compound: A Potent IRAK4 Degrader

This compound is a novel PROTAC designed to induce the degradation of IRAK4. It is comprised of a ligand for the Cereblon (CRBN) E3 ligase, pomalidomide, and a ligand for IRAK4, IRAK4-IN-20.[12][13]

Quantitative Data for this compound

The following table summarizes the available in vitro potency and cytotoxicity data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IRAK4 DC50 | 5 nM | Not specified | [14] |

| Ikaros DC50 | 130 nM | Not specified | [14] |

| OCI-Ly10 CTG IC50 | 1,800 nM | OCI-Ly10 | [14] |

KT-474: A Case Study in IRAK4 Degrader Development

Given the extensive publicly available data, KT-474 serves as an excellent case study to illustrate the development of a clinical-stage IRAK4 degrader. KT-474 has been evaluated in Phase 1 and is advancing to Phase 2 clinical trials for the treatment of inflammatory conditions such as hidradenitis suppurativa (HS) and atopic dermatitis (AD).[15][16][17]

Quantitative Data for KT-474

The following table summarizes key preclinical and clinical data for KT-474.

| Parameter | Value | Cell Line/System/Study | Reference |

| IRAK4 Degradation DC50 | 0.88 nM | Human PBMCs | [18] |

| IRAK4 Degradation Dmax | 101% | Human PBMCs | [18] |

| LPS-induced IL-6 Inhibition | Potent | Human PBMCs | [18] |

| R848-induced IL-6 Inhibition | Potent | Human PBMCs | [18] |

| In vivo IRAK4 Degradation | >90% | Healthy Volunteers (Blood and Skin) | |

| Phase 1 Clinical Trial | NCT04772885 | Healthy Volunteers, HS and AD patients | [19] |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of IRAK4 degraders, primarily based on the development of KT-474.

In Vitro Degradation Assay

Objective: To determine the potency (DC50) and maximal degradation (Dmax) of an IRAK4 degrader.

Protocol:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs), keratinocytes, or other relevant cell lines are cultured under standard conditions.[20]

-

Compound Treatment: Cells are treated with the IRAK4 degrader (e.g., KT-474) at various concentrations for a specified duration (e.g., 24, 48, 72, or 96 hours). An inactive control compound is used as a negative control.[20]

-

Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay.[5]

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for IRAK4 and a loading control (e.g., GAPDH or β-actin).[5][21]

-

Detection and Analysis: An appropriate HRP-conjugated secondary antibody is used for detection, and the chemiluminescent signal is captured. Band intensities are quantified, and the level of IRAK4 is normalized to the loading control. The DC50 and Dmax values are calculated from the concentration-response curve.[5]

Cytokine Release Assay

Objective: To assess the functional consequence of IRAK4 degradation on inflammatory cytokine production.

Protocol:

-

Cell Culture and Treatment: PBMCs or other immune cells are pre-treated with the IRAK4 degrader for a specified time (e.g., 24 or 72 hours).[20]

-

Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, or with a cytokine like IL-1β, for an additional period (e.g., 24 hours).[20][22]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-8) in the supernatant is measured using a multiplex immunoassay, such as an MSD electrochemiluminescence assay or ELISA.[20][22]

In Vivo Pharmacodynamic (PD) Studies

Objective: To evaluate the extent and duration of IRAK4 degradation in vivo.

Protocol:

-

Animal Models: Relevant animal models of inflammation or cancer are used, such as mouse models of acute inflammation or xenograft models of lymphoma.[23][24]

-

Compound Administration: The IRAK4 degrader is administered to the animals, typically orally, at various dose levels.

-

Sample Collection: At different time points after dosing, blood and tissue samples (e.g., tumors, skin) are collected.

-

IRAK4 Quantification: IRAK4 levels in the collected samples are quantified using methods such as ELISA or Western blotting to determine the percentage of degradation compared to vehicle-treated animals.[24]

Signaling Pathways and Mechanism of Action

The mechanism of action of an IRAK4 degrader like this compound involves hijacking the ubiquitin-proteasome system to eliminate IRAK4. This disrupts the TLR/IL-1R signaling pathway, thereby inhibiting downstream inflammatory responses.

PROTAC-Mediated Degradation of IRAK4

Caption: Mechanism of this compound-induced IRAK4 degradation.

Disruption of the TLR/IL-1R Signaling Pathway

Caption: this compound disrupts the TLR/IL-1R signaling pathway by degrading IRAK4.

Conclusion

This compound is a potent IRAK4 degrader with potential applications in oncology. While detailed information on its development is limited, the comprehensive data available for the clinical-stage IRAK4 degrader KT-474 provides a valuable framework for understanding the scientific rationale, experimental approaches, and therapeutic potential of this class of molecules. The ability of IRAK4 degraders to eliminate both the kinase and scaffolding functions of IRAK4 represents a promising strategy for the treatment of a range of inflammatory diseases and cancers. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound and other IRAK4-targeting PROTACs.

References

- 1. scispace.com [scispace.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 4. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. kymeratx.com [kymeratx.com]

- 15. dermatologytimes.com [dermatologytimes.com]

- 16. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating KT-474 in Patients with HS and AD and Sanofi’s Decision to Advance KT-474 into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 17. Kymera Expands KT-474 HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kymeratx.com [kymeratx.com]

- 21. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]

- 22. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

- 23. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]

- 24. pubs.acs.org [pubs.acs.org]

The Impact of IRAK4 Inhibition on the Myddosome Complex: A Technical Whitepaper

Disclaimer: As of November 2025, publicly available data on a specific compound designated "KTX-955" is limited. This document provides a comprehensive technical overview of the impact of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor on the Myddosome complex, based on established scientific principles and data from analogous compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction to the Myddosome Complex

The Myddosome is a critical supramolecular organizing center (SMOC) that orchestrates signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Its assembly is a hallmark of the innate immune response, leading to the activation of key inflammatory pathways, including NF-κB and MAPK signaling, which drive the production of pro-inflammatory cytokines.[5][6][7]

The formation of the Myddosome is a highly ordered process initiated by ligand binding to TLRs or IL-1Rs. This triggers the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[2][8] Multiple MyD88 molecules then oligomerize, forming a scaffold for the recruitment and activation of IRAK family kinases, primarily IRAK4 and subsequently IRAK1 or IRAK2.[1][4][8] This entire assembly, composed of MyD88, IRAK4, and IRAK1/2, constitutes the Myddosome.[8]

The Dual Role of IRAK4 in Myddosome Function

IRAK4 plays a central and dual role in Myddosome signaling. It acts as both a crucial scaffold for the complex's structural integrity and as the apical kinase that initiates the downstream phosphorylation cascade.[5][6] Its scaffold function is essential for the stable assembly of the Myddosome, while its kinase activity is indispensable for the subsequent activation of downstream signaling pathways that lead to cytokine production.[5][6]

Impact of IRAK4 Inhibition on the Myddosome Complex

A selective inhibitor of IRAK4's kinase activity is expected to have a profound and specific impact on Myddosome function. While not disrupting the physical formation of the complex, it would effectively uncouple the assembled Myddosome from its downstream signaling outputs.

Myddosome Assembly and Stability

Surprisingly, the inhibition of IRAK4's kinase activity does not prevent the formation of the Myddosome. In fact, studies have shown that IRAK4 kinase inhibition can lead to a more stable Myddosome complex.[5][9] This suggests that the kinase activity of IRAK4 may be involved in a negative feedback loop that promotes the disassembly of the complex. Therefore, a this compound-like compound would be expected to lock the Myddosome in an assembled but inactive state.

Downstream Signaling Pathways

The primary consequence of IRAK4 kinase inhibition is the ablation of downstream inflammatory signaling. The activation of NF-κB and MAPK pathways is significantly curtailed, as these are dependent on the kinase activity of IRAK4.[5][6] This blockade of signal transduction effectively prevents the production and release of key pro-inflammatory cytokines.

Quantitative Data on the Effects of IRAK4 Inhibition

The following tables summarize the expected quantitative impact of a potent and selective IRAK4 inhibitor on key components and outputs of the Myddosome signaling pathway. The data is presented as representative values based on published findings for similar inhibitors.

| Parameter | Unstimulated Cells | Stimulated Cells (e.g., with LPS) | Stimulated Cells + IRAK4 Inhibitor | Reference |

| Myddosome Formation | Baseline | +++ | +++ (stabilized) | [5][9] |

| IRAK1 Phosphorylation | - | +++ | - | [9] |

| IKK Phosphorylation | - | +++ | +/- (minimal effect) | [5][10] |

| p65 (NF-κB) Nuclear Translocation | - | +++ | +/- (minimal effect) | [1][5] |

| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Baseline | +++ | Baseline | [5][6] |

| (+++ indicates a strong increase, +/- indicates a minimal or no significant effect, - indicates no activity) |

Experimental Protocols

Co-Immunoprecipitation to Assess Myddosome Assembly

This protocol is designed to assess the protein-protein interactions within the Myddosome complex in the presence or absence of an IRAK4 inhibitor.

-

Cell Culture and Treatment: Culture macrophages (e.g., BMDMs) and pre-treat with the IRAK4 inhibitor or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS) for 30 minutes to induce Myddosome formation.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against a Myddosome component (e.g., anti-MyD88) coupled to protein A/G beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of other Myddosome components (IRAK4, IRAK1) by Western blotting.

Western Blotting for Downstream Signaling

This protocol is used to measure the activation of downstream signaling pathways.

-

Cell Culture, Treatment, and Stimulation: Prepare and treat cells as described in the co-immunoprecipitation protocol.

-

Protein Extraction: Lyse the cells in a denaturing lysis buffer and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IRAK1, IRAK1, p-IKK, IKK, p-p65, p65).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the level of protein phosphorylation.

Visualizing the Impact of this compound on the Myddosome Pathway

The following diagrams illustrate the Myddosome signaling pathway and the mechanism of action of an IRAK4 inhibitor.

Caption: The Myddosome signaling pathway, from receptor activation to cytokine production.

Caption: Mechanism of an IRAK4 inhibitor on the Myddosome pathway.

Conclusion

References

- 1. biorxiv.org [biorxiv.org]

- 2. Understanding early TLR signaling through the Myddosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myddosome Complex Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Disrupting myddosome assembly in diffuse large B-cell lymphoma cells using the MYD88 dimerization inhibitor ST2825 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. Myddosome clustering in IL‐1 receptor signaling regulates the formation of an NF‐kB activating signalosome - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Effects of Osimertinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Its high potency and selectivity for mutant EGFR over wild-type (WT) EGFR translate into a favorable efficacy and safety profile. This guide delves into the downstream signaling consequences of Osimertinib administration, providing a comprehensive overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols for key assays, and a summary of pivotal clinical trial outcomes.

Mechanism of Action and Downstream Signaling Pathways

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[1] This blockade of EGFR autophosphorylation leads to the suppression of key downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis. The two primary pathways affected are:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of EGFR by Osimertinib prevents the activation of phosphatidylinositol 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of AKT and its downstream effector, the mammalian target of rapamycin (mTOR).

-

The RAS/RAF/MEK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR, Osimertinib prevents the activation of the small GTPase RAS and the subsequent phosphorylation cascade involving RAF, MEK, and ERK (also known as MAPK).

The dual inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Figure 1: Osimertinib's inhibition of EGFR and downstream signaling pathways.

Quantitative Preclinical Data

The in vitro potency of Osimertinib has been evaluated across various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant EGFR.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |

| PC-9 | Exon 19 deletion | ~10-15 | ~5-10 | ~0.5-1 |

| H3255 | L858R | ~15-25 | ~10-20 | ~0.5-1 |

| H1975 | L858R/T790M | ~10-20 | >10,000 | ~50-100 |

| PC-9/VanR | Exon 19 deletion/T790M | ~10-20 | >10,000 | ~150-200 |

Data compiled from multiple preclinical studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to Osimertinib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Osimertinib Treatment:

-

Prepare serial dilutions of Osimertinib in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) levels in NSCLC cells following Osimertinib treatment.

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Osimertinib for the specified duration (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.[4]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.[4][5][6]

-

Figure 3: Workflow for Western blot analysis of p-EGFR.

In Vivo Xenograft Model

This protocol details the evaluation of Osimertinib's anti-tumor efficacy in a mouse xenograft model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

NSCLC cell line (e.g., H1975)

-

Matrigel (optional)

-

Osimertinib

-

Vehicle control

-

Calipers

Procedure:

-

Animal Acclimation and Housing:

-

Acclimate mice for at least one week before the experiment.

-

House animals in a specific pathogen-free facility with ad libitum access to food and water.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 1-5 x 10^6 H1975 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control daily via oral gavage.

-

-

Tumor Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[7][8]

-

Summary of Pivotal Clinical Trial Data

The efficacy and safety of Osimertinib have been extensively evaluated in large-scale clinical trials.

FLAURA Trial (First-Line Treatment)

The FLAURA trial was a Phase III study that compared first-line Osimertinib with standard-of-care EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[1][9][10]

| Endpoint | Osimertinib | Standard EGFR-TKI | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

AURA3 Trial (Second-Line Treatment)

The AURA3 trial was a Phase III study that compared Osimertinib with platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[2][11][12][13]

| Endpoint | Osimertinib | Platinum-Pemetrexed | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

The overall survival data in the AURA3 trial was confounded by a high rate of crossover from the chemotherapy arm to the Osimertinib arm upon disease progression.[2]

Conclusion

Osimertinib is a highly effective and selective third-generation EGFR-TKI that potently inhibits the downstream signaling pathways crucial for the growth and survival of EGFR-mutant NSCLC. Its superior efficacy compared to earlier-generation TKIs and chemotherapy has been demonstrated in robust preclinical and clinical studies, establishing it as a standard of care in its approved indications. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of Osimertinib and to explore novel combination strategies to overcome resistance and improve patient outcomes.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e-lactancia.org [e-lactancia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]

- 11. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 12. Osimertinib in Japanese patients with EGFR T790M mutation-positive advanced non-small-cell lung cancer: AURA3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. i-med.institute [i-med.institute]

KTX-955: A Dual-Mechanism Degrader Targeting MYD88-Mutant Lymphomas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oncogenic mutations in the Myeloid Differentiation primary response 88 (MYD88) gene, particularly the L265P substitution, are key drivers in several B-cell lymphomas, including the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). These mutations lead to the constitutive activation of a signaling cascade dependent on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), promoting lymphoma cell survival and proliferation through pathways such as NF-κB. KTX-955 is a novel heterobifunctional small molecule, classified as an "IRAKIMiD," that represents a promising therapeutic strategy for these malignancies. It acts as a potent IRAK4 degrader by inducing its ubiquitination and subsequent proteasomal degradation. Uniquely, this compound also induces the degradation of Ikaros (IKZF1), an IMiD (immunomodulatory drug) substrate, providing a dual mechanism of action that targets parallel survival pathways in MYD88-mutant lymphomas. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: Targeting the MYD88 Pathway

The MYD88 protein is a critical adaptor in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. The L265P mutation in MYD88 promotes the spontaneous assembly of the "Myddosome," a signaling complex comprising MYD88, IRAK4, and IRAK1.[1][2] This leads to the constitutive activation of IRAK4 kinase, which then phosphorylates IRAK1, initiating a downstream cascade that activates NF-κB and JAK-STAT3 signaling.[2][3] These pathways are crucial for the survival and proliferation of malignant B-cells.

Given that both the kinase and scaffolding functions of IRAK4 are implicated in oncogenic signaling, its targeted degradation presents a potentially more effective therapeutic approach than simple kinase inhibition.[4] this compound is a proteolysis-targeting chimera (PROTAC) designed for this purpose. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of IRAK4, marking it for destruction by the proteasome. Furthermore, by engaging CRBN, this compound also induces the degradation of neosubstrates, including the Ikaros transcription factor, a known target of IMiD agents.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in cellular models of MYD88-mutant lymphoma. The following tables summarize the key quantitative data, demonstrating its potency in inducing protein degradation and inhibiting cell viability.

| Compound | Target | Assay | Cell Line | Value |

| This compound | IRAK4 | Degradation (DC₅₀) | OCI-Ly10 | 5 nM |

| This compound | Ikaros | Degradation (DC₅₀) | OCI-Ly10 | 130 nM |

| This compound | - | Cell Viability (IC₅₀) | OCI-Ly10 | 1,800 nM |

Data sourced from a presentation by Kymera Therapeutics. The DC₅₀ represents the concentration of the compound required to degrade 50% of the target protein. The IC₅₀ in the CellTiter-Glo (CTG) assay represents the concentration required to inhibit cell viability by 50%.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-lymphoma activity through a dual mechanism. Firstly, it hijacks the cell's ubiquitin-proteasome system to eliminate IRAK4, thereby shutting down the entire downstream MYD88 signaling cascade. Secondly, it degrades Ikaros, a key transcription factor involved in B-cell development and malignancy.

MYD88 Signaling Pathway in Mutant Lymphomas